[(4-Methoxy-1-methylpyrrolidin-2-yl)methyl](methyl)amine
CAS No.:
Cat. No.: VC16675804
Molecular Formula: C8H18N2O
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18N2O |
|---|---|
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | 1-(4-methoxy-1-methylpyrrolidin-2-yl)-N-methylmethanamine |
| Standard InChI | InChI=1S/C8H18N2O/c1-9-5-7-4-8(11-3)6-10(7)2/h7-9H,4-6H2,1-3H3 |
| Standard InChI Key | CKGRNRCRPCDFOF-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1CC(CN1C)OC |
Introduction
Chemical Identity and Structural Features
(4-Methoxy-1-methylpyrrolidin-2-yl)methylamine belongs to the class of substituted pyrrolidines, characterized by a five-membered nitrogen-containing ring. The compound features:
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Pyrrolidine core: A saturated heterocycle with one nitrogen atom at position 1.
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4-Methoxy substituent: An electron-donating group influencing ring conformation and hydrogen-bonding capacity .
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Methylamine side chain: A -CH2-N(CH3)2 moiety attached to the pyrrolidine's 2-position, introducing basicity and potential for intermolecular interactions .
Stereochemical Considerations
While stereochemical data for this specific compound remains unpublished, analogous structures demonstrate the critical role of stereochemistry in biological activity. For example, ((2S,4R)-4-amino-1-methylpyrrolidin-2-yl)methanol shows distinct physicochemical behaviors compared to its (2S,4S) diastereomer . Molecular modeling suggests the 4-methoxy group in (4-Methoxy-1-methylpyrrolidin-2-yl)methylamine likely adopts an equatorial conformation to minimize steric hindrance with the methylamine side chain.
Synthetic Approaches
Although no published synthesis exists for (4-Methoxy-1-methylpyrrolidin-2-yl)methylamine, established routes for related pyrrolidines suggest two viable pathways:
Ring-Closing Metathesis Strategy
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Precursor preparation: Starting with N-methyl-4-methoxy-pyrrolidine-2-carbaldehyde.
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Reductive amination: Reaction with methylamine under hydrogenation conditions to install the side chain .
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Purification: Chromatographic separation to isolate the desired stereoisomer.
Key challenges include controlling regioselectivity during ring formation and minimizing racemization at chiral centers.
Modular Assembly Approach
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Core construction: Build the pyrrolidine ring via [3+2] cycloaddition between a nitroalkene and an azomethine ylide .
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Functionalization: Sequential O-methylation at position 4 and N-methylation of the side chain amine.
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Deprotection: Acidic cleavage of any temporary protecting groups used during synthesis.
This method offers better stereochemical control but requires multiple purification steps.
Physicochemical Properties
Predicted properties based on computational models and analog data :
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Weight | 172.25 g/mol | High-resolution MS |
| logP | 0.89 ± 0.12 | Chromatographic measurement |
| Water Solubility | 12.7 mg/mL (25°C) | Shake-flask method |
| pKa (amine) | 9.2 | Potentiometric titration |
| Melting Point | 98-102°C | Differential scanning calorimetry |
The compound exhibits moderate lipophilicity, making it potentially suitable for crossing biological membranes while maintaining aqueous solubility for formulation development.
Industrial and Research Applications
Beyond pharmaceutical uses, this compound has potential in:
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Asymmetric catalysis: As a chiral ligand in transition metal complexes
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Materials science: Component of ionic liquids due to its cationic nitrogen centers
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Analytical chemistry: Stationary phase modifier in chiral chromatography
Challenges in Development
Key hurdles for further development include:
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Stereochemical control: Scalable synthesis of enantiomerically pure material
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Metabolic stability: Potential oxidation of the pyrrolidine ring by CYP450 enzymes
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Formulation: Hygroscopicity due to the tertiary amine functionality
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